molecular formula C10H9O4S- B14292798 2-[(2-Sulfanylethoxy)carbonyl]benzoate CAS No. 128338-14-7

2-[(2-Sulfanylethoxy)carbonyl]benzoate

Katalognummer: B14292798
CAS-Nummer: 128338-14-7
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: DGRYACMEOQDLGP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Sulfanylethoxy)carbonyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring which bears a carboxylate group. The compound is characterized by the presence of a sulfanylethoxy group attached to the benzoate structure, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[(2-Sulfanylethoxy)carbonyl]benzoate typically involves the reaction of 2-mercaptoethanol with methyl 2-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-[(2-Sulfanylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Sulfanylethoxy)carbonyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(2-Sulfanylethoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(2-Sulfanylethoxy)carbonyl]benzoate include other benzoate derivatives with different substituents, such as:

  • Methyl 2-formylbenzoate
  • 2-Mercaptoethanol
  • 2-[(2-Hydroxyethoxy)carbonyl]benzoate These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the sulfanylethoxy group in this compound imparts unique reactivity, particularly in oxidation and reduction reactions, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

128338-14-7

Molekularformel

C10H9O4S-

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-(2-sulfanylethoxycarbonyl)benzoate

InChI

InChI=1S/C10H10O4S/c11-9(12)7-3-1-2-4-8(7)10(13)14-5-6-15/h1-4,15H,5-6H2,(H,11,12)/p-1

InChI-Schlüssel

DGRYACMEOQDLGP-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.